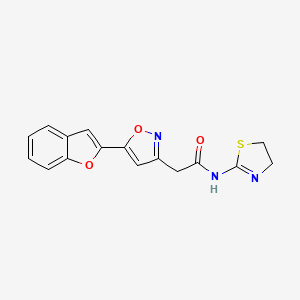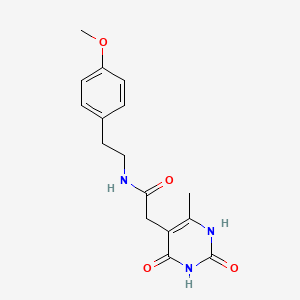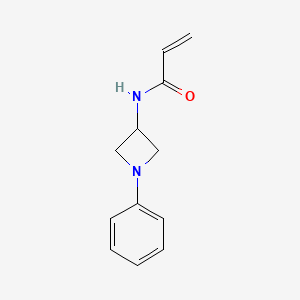![molecular formula C25H30N4O3S B2866287 N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-4-methylbenzenesulfonamide CAS No. 863558-89-8](/img/structure/B2866287.png)
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of piperazine, which is a common structural motif found in agrochemicals and pharmaceuticals . It is known to have stimulant effects and has been used as an ingredient in “Party pills” initially in New Zealand and subsequently in other countries around the world .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, compounds bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures have been synthesized . Another study reported the synthesis of a novel Mannich derivative with promising antibacterial activity .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as HRMS, IR, 1H and 13C NMR experiments . Molecular dynamics (MD) simulations have also been performed using software packages like Schrödinger Desmond .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a novel compound was obtained in good yield via a three-step protocol . Another study reported the synthesis and characterization of a novel Mannich derivative with promising antibacterial activity .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. The compound was found to be solid in physical form .Wissenschaftliche Forschungsanwendungen
Molecular Dynamics and Quantum Chemical Studies
Piperidine derivatives, closely related to the chemical structure , have been studied for their adsorption and corrosion inhibition properties on the corrosion of iron. Quantum chemical calculations and molecular dynamics simulations were used to investigate the adsorption behaviors and inhibition efficiencies of these derivatives, offering insights into their potential applications in materials science and corrosion prevention (Kaya et al., 2016).
Neurotransmission and Radioligand Binding
Research involving compounds with similar structures has been conducted to understand their role in serotonergic neurotransmission. For instance, studies on [18F]p-MPPF, a radiolabeled antagonist, shed light on the compound's application in positron emission tomography (PET) imaging to study serotonin 5-HT1A receptors, offering a path for investigating neurological conditions and brain function (Plenevaux et al., 2000).
Antimicrobial Applications
The synthesis and antimicrobial studies of new pyridine derivatives, including those related to the compound , have demonstrated considerable antibacterial activity. Such research highlights the potential for developing new antimicrobial agents based on these chemical structures, addressing the growing need for novel antibiotics (Patel & Agravat, 2009).
Antagonistic Properties on 5-HT6 Receptors
Studies on phenyl benzenesulfonamides have identified these compounds as potent and selective 5-HT6 antagonists. This research is pivotal for developing new therapeutic agents targeting central nervous system disorders, emphasizing the compound's relevance in pharmacological and neurological research (Bromidge et al., 2001).
Selective Killing of Bacterial Persisters
A novel approach demonstrated the selective eradication of bacterial persisters tolerant to antibiotic treatment using a single chemical compound without affecting normal antibiotic-sensitive cells. This discovery opens new avenues in the fight against bacterial resistance, underscoring the importance of chemical compounds in developing innovative antimicrobial strategies (Kim et al., 2011).
Wirkmechanismus
The mechanism of action of similar compounds has been explored. For instance, some compounds have been found to inhibit the reuptake and induce the release of the monoamine neurotransmitters . Piperazine derivatives such as trifluoromethylphenylpiperazine (TFMPP) have also been shown to exert a major part of their mechanism of action as nonselective serotonin receptor agonists .
Safety and Hazards
Zukünftige Richtungen
The future directions for the research on similar compounds could involve the development of highly selective inhibitors for various receptors. For instance, the development of highly selective 5-HT1A receptor inhibitors is closely linked to the incorporation of a 4-alkyl-1-arylpiperazine scaffold on them .
Eigenschaften
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3S/c1-20-5-11-24(12-6-20)33(30,31)27-19-25(21-4-3-13-26-18-21)29-16-14-28(15-17-29)22-7-9-23(32-2)10-8-22/h3-13,18,25,27H,14-17,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTIFSQKBYKVLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-4-methylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

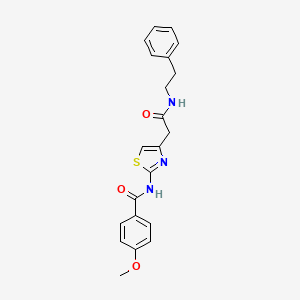
![1-(2-fluorophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]methanesulfonamide](/img/structure/B2866205.png)
![2-[4-(1-hydroxyethyl)phenoxy]-N-methylacetamide](/img/structure/B2866207.png)
![2-(naphthalen-2-yloxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2866210.png)
![4-[1-[2-(Dimethylsulfamoylamino)ethyl]-5-methylpyrazol-3-yl]pyridine](/img/structure/B2866211.png)

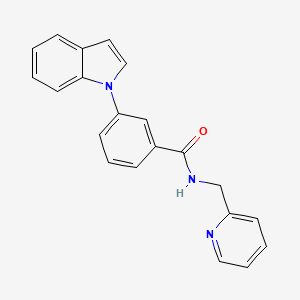
![(2Z)-2-[(4-carbamoylphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2866216.png)

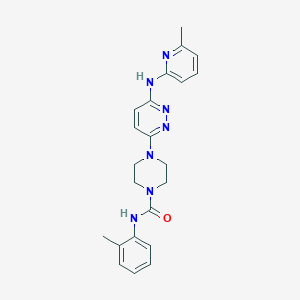
![N-(4-fluorophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2866219.png)
